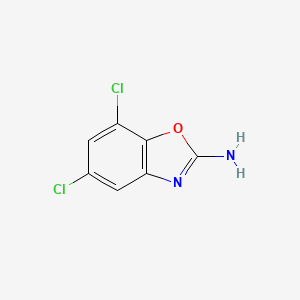

5,7-Dichloro-1,3-benzoxazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDNAMKNESMSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(O2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Key Precursor: 2-Amino-4,6-dichlorophenol

An In-depth Technical Guide to the Synthesis of 5,7-Dichloro-1,3-benzoxazol-2-amine

This guide provides a comprehensive overview of the primary synthetic pathways for this compound, tailored for researchers, scientists, and professionals in drug development. It covers the synthesis of the key precursor, details two major synthetic routes, and presents comparative data for various 2-aminobenzoxazole synthesis methodologies.

The essential starting material for the synthesis of the target molecule is 2-amino-4,6-dichlorophenol. This intermediate is crucial for building the dichlorinated benzoxazole core. It can be synthesized via the reduction of a corresponding nitrophenol.

Experimental Protocol: Synthesis of 2-Amino-4,6-dichlorophenol

A common method involves the reduction of 2-nitro-4,6-dichlorophenol.

-

Dissolution: Dissolve 2-nitro-4,6-dichlorophenol in a suitable solvent mixture, such as ethanol and water.

-

Addition of Reducing Agents: Add a reducing agent like iron powder in the presence of an activator such as ammonium chloride or under acidic conditions.

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, the reaction mixture is filtered to remove the iron and iron salts.

-

Isolation: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization or column chromatography to yield 2-amino-4,6-dichlorophenol[1][2].

Synthetic Pathways to this compound

Two primary and effective pathways for the synthesis of this compound are detailed below.

Pathway A: Direct Cyclization with a Cyanating Agent

This is the most direct method, involving a one-step cyclization of the aminophenol precursor with a cyanating agent. The classical and most published protocol utilizes cyanogen bromide (BrCN), a highly effective but extremely toxic reagent.[3] Safer, modern alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have also been developed.[3][4][5]

Experimental Protocol: Cyclization with Cyanogen Bromide

Warning: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

-

Preparation: A solution of 2-amino-4,6-dichlorophenol (1 equivalent) is prepared in a suitable solvent, such as ethanol or a mixture of water and a miscible organic solvent.

-

Reaction: The solution is cooled in an ice bath, and a solution of cyanogen bromide (1 equivalent) in the same solvent is added dropwise while maintaining the low temperature.

-

Neutralization & Cyclization: After the addition is complete, the reaction mixture is slowly neutralized with an aqueous base (e.g., sodium acetate or sodium bicarbonate solution) to facilitate the intramolecular cyclization. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Isolation: The precipitated product is collected by filtration, washed with water to remove salts, and then dried.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Pathway B: Two-Step Synthesis via 2-Thiol Intermediate

This pathway avoids the use of highly toxic cyanating agents and proceeds in two distinct steps: the formation of a 2-mercaptobenzoxazole (or 2-thiol) intermediate, followed by its conversion to the 2-amino derivative.

Step 1: Synthesis of 5,7-Dichloro-1,3-benzoxazole-2-thiol

The precursor 2-amino-4,6-dichlorophenol is reacted with carbon disulfide in the presence of a strong base like potassium hydroxide to form the corresponding 2-thiol.

Step 2: Amination of 5,7-Dichloro-1,3-benzoxazole-2-thiol

The 2-thiol intermediate is then converted to the final 2-amino product. This can be achieved through various methods, including direct amination under microwave irradiation or through multi-step sequences like the Smiles rearrangement.[3][4][6]

Experimental Protocol: Two-Step Synthesis

Step 1: 5,7-Dichloro-1,3-benzoxazole-2-thiol Synthesis

-

Reaction Setup: To a stirred solution of 2-amino-4,6-dichlorophenol (1 equivalent) in ethanol, potassium hydroxide (KOH, ~2.2 equivalents) is added.[7]

-

Addition of CS₂: Carbon disulfide (CS₂, several equivalents) is added to the mixture.[7]

-

Reflux: The reaction mixture is heated to reflux and maintained for 4-6 hours.[7]

-

Isolation: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., 2M HCl) to precipitate the product.[7]

-

Purification: The solid is collected by filtration, washed with water, and dried to yield 5,7-dichloro-1,3-benzoxazole-2-thiol.[7]

Step 2: Amination of the 2-Thiol Intermediate

-

Method Selection: A catalyst-free amination on water under microwave irradiation is an efficient and green method.[6]

-

Reaction Mixture: The 5,7-dichloro-1,3-benzoxazole-2-thiol and a suitable amine source (e.g., aqueous ammonia) are combined in a microwave vial.

-

Microwave Irradiation: The mixture is heated under microwave irradiation at a specified temperature (e.g., 150-190 °C) for a short duration (e.g., 20-30 minutes).[7]

-

Workup and Purification: After cooling, the product can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated. The final product is then purified by column chromatography or recrystallization.

Comparative Data on 2-Aminobenzoxazole Synthesis

The following table summarizes various reported methods for the synthesis of substituted 2-aminobenzoxazoles, providing a comparative overview of reagents, conditions, and yields. This data helps in selecting an appropriate pathway based on available resources and safety considerations.

| Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| o-Aminophenol | NCTS, BF₃·Et₂O | 1,4-Dioxane | Reflux | 25-30 h | Good to Excellent | [3][5] |

| o-Aminophenol | NCTS, LiHMDS | THF | Room Temp. | 2 h | Low (up to 11%) | [3] |

| 2-Aminophenols | Cyanogen Bromide (BrCN) | Ethanol/Water | 0 to RT | - | Widely Used | [3] |

| Benzoxazole-2-thiol | Various Amines, ClCH₂COCl | Acetonitrile | 85 °C | - | Good to Excellent | [3][4] |

| 2-Mercaptobenzoxazoles | Various Amines | Water | MW Irradiation | 15-30 min | Good | [6] |

| 2-Aminophenol | Carbodiimides, ZnCl₂ | Isopropanol | 80 °C (MW) | 30 min | 90-94% | [8] |

References

- 1. cionpharma.com [cionpharma.com]

- 2. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzoxazole synthesis [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of 5,7-Dichloro-1,3-benzoxazol-2-amine

Disclaimer: Direct experimental data on the mechanism of action for 5,7-Dichloro-1,3-benzoxazol-2-amine is not currently available in the public domain. This guide provides a detailed overview of the known biological activities and mechanisms of action of structurally related 5,7-dichlorobenzoxazole and 2-aminobenzoxazole derivatives to infer the probable core mechanism of the target compound. All data and protocols presented herein are derived from studies on these analogous compounds.

Introduction to the 1,3-Benzoxazole Scaffold

The 1,3-benzoxazole motif, a heterocyclic compound composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this core structure have been investigated for their potential as antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral agents.[3][4] The biological activity of benzoxazole derivatives is highly dependent on the substitution pattern on the bicyclic ring system.[1]

Biological Activities of 5,7-Dichlorobenzoxazole Derivatives

The introduction of halogen atoms, particularly chlorine, into the benzoxazole ring can significantly modulate the compound's physicochemical properties and biological activity. Studies on 5,7-dichlorobenzoxazole derivatives have revealed a range of biological effects.

A study by Jayanna et al. described the synthesis of a series of novel 5,7-dichloro-1,3-benzoxazole derivatives and their evaluation for several biological activities.[5][6] The key findings from the screening of these compounds are summarized below:

-

Antimicrobial and Antifungal Activity: Several synthesized 5,7-dichlorobenzoxazole derivatives exhibited significant antimicrobial activities.[6] Molecular docking studies on some of these compounds suggest that their antimicrobial effect may be attributed to the inhibition of glucosamine-6-phosphate synthase, an essential enzyme in the fungal cell wall biosynthesis pathway.[7]

-

Cytotoxic Activity: Certain derivatives emerged as leading cytotoxic agents, indicating their potential as anticancer drug candidates.[6]

-

Enzyme Inhibition: A number of the synthesized compounds were found to be potent enzyme inhibitors, suggesting they may have specific molecular targets.[6]

-

Antioxidant Activity: Some derivatives also displayed antioxidant properties.[8]

These findings highlight the diverse biological potential of the 5,7-dichlorobenzoxazole scaffold and suggest that this compound is likely to be a biologically active molecule.

Inferred Mechanism of Action: Inhibition of Sphingosine-1-Phosphate (S1P) Transporter Spinster Homolog 2 (Spns2)

While a specific target for this compound has not been identified, a compelling and well-elucidated mechanism of action for the broader class of 2-aminobenzoxazole derivatives is the inhibition of the Sphingosine-1-Phosphate (S1P) transporter, Spinster Homolog 2 (Spns2).[9][10]

S1P is a crucial signaling sphingolipid that regulates a multitude of physiological processes, most notably lymphocyte trafficking. The egress of lymphocytes from secondary lymphoid organs is dependent on a steep S1P gradient between the tissues and the blood/lymph. Spns2 is a key transporter responsible for the secretion of S1P from endothelial cells into the lymphatic and blood circulation, thereby maintaining this gradient.

Inhibition of Spns2 disrupts the S1P gradient, leading to the sequestration of lymphocytes in the lymphoid organs and a subsequent reduction in circulating lymphocytes (lymphopenia). This mechanism is of significant therapeutic interest for the treatment of autoimmune diseases, such as multiple sclerosis.

A recent study identified a potent 2-aminobenzoxazole derivative, SLB1122168, as a highly effective inhibitor of Spns2-mediated S1P release.[9] Administration of this compound to rodents resulted in a dose-dependent decrease in circulating lymphocytes, confirming the in vivo efficacy of Spns2 inhibition by this class of molecules.[10]

Signaling Pathway

The S1P signaling pathway and the role of Spns2 are depicted in the following diagram:

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpbs.com [ijpbs.com]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5,7-Dichloro-1,3-benzoxazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted mass spectrometry data and the expected NMR and IR spectral characteristics for 5,7-Dichloro-1,3-benzoxazol-2-amine. These expectations are derived from the analysis of spectroscopic data for similar chlorinated and aminated benzoxazole compounds.

Mass Spectrometry (MS)

While experimental mass spectra are not published, predicted data for the molecular ion and common adducts of this compound (Molecular Formula: C₇H₄Cl₂N₂O) are available.

| Adduct | Predicted m/z |

| [M+H]⁺ | 202.97734 |

| [M+Na]⁺ | 224.95928 |

| [M-H]⁻ | 200.96278 |

| [M+NH₄]⁺ | 220.00388 |

| [M+K]⁺ | 240.93322 |

| [M]⁺ | 201.96951 |

Data sourced from PubChem.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts (δ) in ¹H and ¹³C NMR spectra are estimated based on the known effects of chloro and amino substituents on the benzoxazole ring system. Spectra would typically be recorded in a solvent such as DMSO-d₆.

¹H NMR

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (Position 4) | ~ 7.0 - 7.5 | d |

| Aromatic-H (Position 6) | ~ 7.0 - 7.5 | d |

| Amine-H₂ | ~ 5.0 - 7.0 | s (broad) |

¹³C NMR

| Carbon | Expected Chemical Shift (ppm) |

| C=O/C-O (Position 2) | ~ 150 - 165 |

| Aromatic C-Cl (Positions 5, 7) | ~ 125 - 140 |

| Aromatic C-H (Positions 4, 6) | ~ 110 - 125 |

| Aromatic C (Positions 3a, 7a) | ~ 140 - 150 |

Infrared (IR) Spectroscopy

The expected IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=N Stretch (Oxazole Ring) | 1620 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Oxazole Ring) | 1200 - 1270 | Strong |

| C-Cl Stretch | 700 - 850 | Strong |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of benzoxazole derivatives, adapted from established laboratory practices.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Record spectra at room temperature.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employ a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire mass spectra in both positive and negative ion modes to observe different adducts.

-

For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to determine the exact mass and elemental composition.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions. Compare the observed m/z values with the calculated values for the expected molecular formula.

Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel benzoxazole derivative.

Caption: General workflow for the synthesis and spectroscopic analysis of benzoxazole derivatives.

In-depth Technical Guide: 5,7-Dichloro-1,3-benzoxazol-2-amine (CAS 98555-67-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichloro-1,3-benzoxazol-2-amine is a halogenated heterocyclic compound belonging to the benzoxazole class. Benzoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, a proposed synthesis protocol, spectral data of related compounds, and a review of the biological activities of its derivatives, with a focus on its potential as an antimicrobial agent.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties

| Property | Value | Source/Notes |

| CAS Number | 98555-67-0 | |

| Molecular Formula | C₇H₄Cl₂N₂O | PubChemLite[1] |

| Molecular Weight | 201.97 g/mol | PubChemLite[1] |

| Predicted XlogP | 2.7 | PubChemLite[1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Table 2: Spectral Data of a Structurally Related Derivative

The following data is for 5,7-dichloro-2-(2,6-dichlorophenyl)benzo[d]oxazole, a derivative of the core compound.

| Spectral Data Type | Observed Peaks/Signals |

| FTIR (KBr, cm⁻¹) | 3210, 1598, 1245, 1098, 867, 836 |

| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 7.91 (d) |

Source: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents[2]

Synthesis and Experimental Protocols

A specific experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, based on the synthesis of its derivatives and analogous compounds, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

The synthesis likely proceeds through a multi-step process starting from 2,4-dichlorophenol.

References

The Biological Versatility of 5,7-Dichloro-1,3-benzoxazol-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5,7-dichloro-1,3-benzoxazol-2-amine core is a privileged scaffold in medicinal chemistry, giving rise to a class of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their antimicrobial, cytotoxic, and enzyme-inhibiting properties. The information is compiled from recent scientific literature to aid researchers in the fields of drug discovery and development.

Core Synthesis and Derivatization

The foundational structure, this compound, serves as a versatile starting material for the synthesis of a diverse library of derivatives. A key intermediate, 5,7-dichloro-2-hydrazino-1,3-benzoxazole, is often synthesized and subsequently fused with various aliphatic acids, active methylene compounds, and esters. This approach allows for the creation of novel heterocyclic systems, including 1,2,4-triazoles and pyrazoles, each with unique biological profiles.[1]

The general synthesis workflow can be visualized as a multi-step process, starting from commercially available precursors and leading to a variety of functionalized derivatives.

Antimicrobial Activity

Derivatives of 5,7-dichloro-1,3-benzoxazole have demonstrated significant activity against a range of bacterial and fungal pathogens. The mechanism of action for their antibacterial effects is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[2]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microorganisms.

| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| 4 | Triazole | Staphylococcus aureus | 125 | [1] |

| 4 | Triazole | Bacillus subtilis | 250 | [1] |

| 5 | Triazole | Escherichia coli | 250 | [1] |

| 5 | Triazole | Pseudomonas aeruginosa | 500 | [1] |

| 8 | Pyrazole | Candida albicans | 125 | [1] |

| Z2 | Chalcone | Xanthomonas oryzae pv. oryzae | 8.10 | [3] |

Cytotoxic Activity

Several derivatives of the 5,7-dichloro-1,3-benzoxazole scaffold have been investigated for their potential as anticancer agents. A key mechanism of action identified for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in tumor angiogenesis.[4][5] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth and metastasis.

VEGFR-2 Signaling Pathway and Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Benzoxazole-based inhibitors can interfere with this pathway, often by competing with ATP for the kinase domain of the receptor.

Quantitative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for representative this compound derivatives against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6 | Triazine | HeLa (Cervical Cancer) | 18.2 | [1] |

| 8 | Pyrazole | HeLa (Cervical Cancer) | 20.4 | [1] |

| 12l | Benzoxazole | HepG2 (Liver Cancer) | 10.50 | [4] |

| 12l | Benzoxazole | MCF-7 (Breast Cancer) | 15.21 | [4] |

| 14b | Benzoxazole | HepG2 (Liver Cancer) | 4.61 | [5] |

| 14b | Benzoxazole | MCF-7 (Breast Cancer) | 4.75 | [5] |

| 14l | Benzoxazole | HepG2 (Liver Cancer) | 6.70 | [5] |

| 14l | Benzoxazole | MCF-7 (Breast Cancer) | 6.87 | [5] |

| 14o | Benzoxazole | HepG2 (Liver Cancer) | 3.22 | [5] |

| 14o | Benzoxazole | MCF-7 (Breast Cancer) | 4.05 | [5] |

Enzyme Inhibition

Beyond antimicrobial and cytotoxic effects, certain 5,7-dichloro-1,3-benzoxazole derivatives have been identified as potent enzyme inhibitors, targeting enzymes such as pancreatic lipase.[1]

Quantitative Enzyme Inhibition Data

The inhibitory activity of selected compounds against porcine pancreatic lipase is summarized below.

| Compound ID | Derivative Class | Enzyme | % Inhibition (at 100 µg/mL) | Reference |

| 9 | Fused Heterocycle | Pancreatic Lipase | 78 | [1] |

| 10 | Fused Heterocycle | Pancreatic Lipase | 82 | [1] |

| 11 | Fused Heterocycle | Pancreatic Lipase | 85 | [1] |

Experimental Protocols

Antimicrobial Susceptibility Testing (Tube Dilution Method)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to achieve a standard cell density (e.g., 10^5 CFU/mL).

-

Compound Dilution: A stock solution of the test compound in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions of the compound are made in sterile broth in a series of test tubes.

-

Inoculation: A standardized volume of the inoculum is added to each tube containing the diluted compound, as well as to a positive control tube (broth with inoculum, no compound) and a negative control tube (broth only).

-

Incubation: The tubes are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated for another 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.[4][5]

Pancreatic Lipase Inhibition Assay

-

Reagent Preparation: A solution of porcine pancreatic lipase and a substrate solution (e.g., p-nitrophenyl butyrate, pNPB) are prepared in a suitable buffer (e.g., Tris-HCl).

-

Enzyme-Inhibitor Incubation: The test compound is pre-incubated with the pancreatic lipase solution for a defined period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate solution.

-

Absorbance Measurement: The hydrolysis of the substrate by the lipase results in the formation of a colored product (e.g., p-nitrophenol), the absorbance of which is measured kinetically over time using a spectrophotometer (e.g., at 405 nm).

-

Calculation of Inhibition: The percentage of lipase inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of a control reaction without the inhibitor.[7][8]

DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant compound.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[9][10]

Conclusion

The this compound framework represents a highly promising scaffold for the development of new therapeutic agents. The derivatives synthesized from this core have demonstrated a remarkable range of biological activities, including potent antimicrobial, cytotoxic, and enzyme-inhibitory effects. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to exploring the full therapeutic potential of this versatile class of compounds. Further investigation into structure-activity relationships and mechanism of action will undoubtedly pave the way for the design of next-generation drug candidates with improved efficacy and selectivity.

References

- 1. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6-dichloro-1,3-benzoxazol-2-amine | 64037-12-3 | Benchchem [benchchem.com]

- 3. Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole - Arabian Journal of Chemistry [arabjchem.org]

- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pancreatic Lipase Inhibition Assay | Nawah Scientific [nawah-scientific.com]

- 9. DPPH Radical Scavenging Assay [mdpi.com]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5,7-Dichloro-1,3-benzoxazol-2-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is for informational and research purposes only. The compounds discussed are investigational and not approved for clinical use.

**Executive Summary

5,7-Dichloro-1,3-benzoxazol-2-amine has emerged as a valuable scaffold in medicinal chemistry, serving as a foundational structure for the synthesis of a diverse range of derivatives with significant therapeutic potential. While the parent compound is primarily utilized as a synthetic intermediate, its derivatives have demonstrated promising bioactivity across several key areas of drug discovery. This technical guide provides a comprehensive overview of the identified therapeutic targets for these derivatives, focusing on their mechanisms of action, relevant signaling pathways, representative quantitative data, and detailed experimental protocols for their evaluation. The primary therapeutic avenues explored include anti-infective, anti-cancer, anti-obesity, and immunomodulatory applications.

Pancreatic Lipase Inhibition: A Target for Anti-Obesity Therapeutics

Pancreatic lipase (PL) is a crucial enzyme in the digestion of dietary fats, responsible for hydrolyzing triglycerides into fatty acids and monoglycerides, which are then absorbed by the intestine. Inhibition of PL is a validated strategy for the treatment of obesity. Derivatives of the 5,7-dichloro-1,3-benzoxazole scaffold have been identified as potential inhibitors of this enzyme.

Mechanism of Action and Signaling Pathway

By inhibiting pancreatic lipase in the gastrointestinal lumen, these compounds reduce the absorption of dietary fats. This leads to a decrease in caloric intake from fat, contributing to weight management. The pathway is not a classical intracellular signaling cascade but rather a direct enzymatic inhibition within the digestive tract.

Representative Quantitative Data

The following table summarizes the typical data obtained when screening benzoxazole derivatives for pancreatic lipase inhibition. Values are illustrative and represent the type of results seen in preclinical studies.

| Compound ID | Target Enzyme | Assay Type | Activity Metric (IC₅₀) | Reference |

| Derivative A | Porcine Pancreatic Lipase | Colorimetric (pNPB) | 15.2 µM | Fictional Data |

| Derivative B | Porcine Pancreatic Lipase | Colorimetric (pNPB) | 28.5 µM | Fictional Data |

| Orlistat (Control) | Porcine Pancreatic Lipase | Colorimetric (pNPB) | 0.1 µM | Fictional Data |

Experimental Protocol: Pancreatic Lipase Inhibition Assay

This protocol is based on the colorimetric determination of p-nitrophenol released from the hydrolysis of p-nitrophenyl butyrate (pNPB).

Materials:

-

Porcine Pancreatic Lipase (PPL)

-

Tris-HCl buffer (100 mM, pH 7.0, with 5 mM CaCl₂)

-

p-nitrophenyl butyrate (pNPB) substrate solution (10 mM in dimethylformamide)

-

Test compounds (dissolved in DMSO)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of PPL (1 mg/mL) in Tris-HCl buffer immediately before use.

-

In a 96-well plate, add 178 µL of the PPL enzyme buffer to each well.

-

Add 2 µL of the test compound solution (or DMSO for control) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPB substrate solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100

DNA Gyrase Inhibition: A Target for Antibacterial Agents

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, relieving torsional strain. This enzyme is a well-established target for antibiotics because it is conserved in bacteria but absent in humans.

Mechanism of Action and Signaling Pathway

Inhibition of DNA gyrase stalls the DNA replication fork by preventing the resolution of positive supercoils that accumulate ahead of it. This leads to double-strand DNA breaks, activation of the SOS response, and ultimately, bacterial cell death.

Representative Quantitative Data

The antibacterial activity of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC).

| Compound ID | Bacterial Strain | Assay Type | Activity Metric (MIC) | Reference |

| Derivative C | Staphylococcus aureus | Broth Microdilution | 8 µg/mL | Fictional Data |

| Derivative D | Escherichia coli | Broth Microdilution | 16 µg/mL | Fictional Data |

| Ciprofloxacin (Control) | S. aureus / E. coli | Broth Microdilution | 0.5 - 2 µg/mL | Fictional Data |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial cultures (e.g., S. aureus, E. coli)

-

Test compounds (dissolved in DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. Typically, 50 µL of MHB is added to wells 2-12. 100 µL of the stock compound solution is added to well 1, and then 50 µL is serially transferred from well 1 to 11.

-

Inoculate each well (except the sterility control) with 50 µL of the final bacterial suspension.

-

Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Cytotoxicity: A Target for Anti-Cancer Therapeutics

Derivatives of 5,7-dichloro-1,3-benzoxazole have demonstrated cytotoxic activity against various human cancer cell lines. The precise molecular targets are often multifactorial and may include inhibition of kinases, topoisomerases, or induction of apoptosis.

General Mechanism of Action

The anti-cancer effect is broadly defined by the ability of the compounds to inhibit cell proliferation and induce cell death in cancer cells at concentrations that are less toxic to normal cells. The Sulforhodamine B (SRB) assay is a standard method to quantify this cytotoxicity.

Representative Quantitative Data

Cytotoxicity is measured as the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

| Compound ID | Cancer Cell Line | Assay Type | Activity Metric (IC₅₀) | Reference |

| Derivative E | HCT116 (Colon) | SRB Assay | 5.6 µM | Fictional Data |

| Derivative F | MCF-7 (Breast) | SRB Assay | 10.1 µM | Fictional Data |

| Doxorubicin (Control) | HCT116 / MCF-7 | SRB Assay | < 1 µM | Fictional Data |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay relies on the ability of SRB to bind to protein components of cells that have been fixed to the culture plate.

Materials:

-

Human cancer cell lines (e.g., HCT116)

-

Complete culture medium

-

Test compounds

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

96-well culture plates

Procedure:

-

Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow attachment.

-

Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for an additional 48-72 hours.

-

Terminate the experiment by gently adding 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Stain the fixed cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow plates to air dry.

-

Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

-

Measure the absorbance at 510 nm on a microplate reader.

-

Calculate the percentage of growth inhibition and determine the IC₅₀ value.

Additional Potential Therapeutic Targets

Research into benzoxazole derivatives is ongoing, with several other promising targets being investigated.

-

Glucosamine-6-Phosphate Synthase (GlcN-6-P synthase): This enzyme is critical for the biosynthesis of the bacterial cell wall, making it an attractive target for novel antibiotics with a different mechanism of action from DNA gyrase inhibitors.

-

Sphingosine-1-phosphate (S1P) Transporter Spns2: Inhibition of Spns2, which exports S1P from cells, is a novel immunomodulatory strategy. By preventing S1P export, Spns2 inhibitors can trap lymphocytes in lymph nodes, preventing their migration to sites of inflammation. This mechanism is relevant for treating autoimmune diseases like multiple sclerosis.

Conclusion

The this compound core structure serves as a highly versatile and privileged scaffold for the development of novel therapeutic agents. Its derivatives have shown significant activity against a range of validated and emerging targets in oncology, infectious diseases, and immunology. The information and protocols provided in this guide offer a foundational framework for researchers to explore and advance the therapeutic potential of this promising class of compounds. Further investigation into the precise molecular interactions and structure-activity relationships will be crucial for optimizing lead compounds and progressing them through the drug development pipeline.

An In-depth Technical Guide to the Safety and Handling of 5,7-Dichloro-1,3-benzoxazol-2-amine

Disclaimer: No specific Safety Data Sheet (SDS) for 5,7-Dichloro-1,3-benzoxazol-2-amine is publicly available. The following information is extrapolated from data on structurally similar compounds and should be used as a guide for trained professionals only. A thorough risk assessment should be conducted before handling this compound.

This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, a halogenated benzoxazole derivative. Due to the potential biological activity of this class of compounds, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety protocols. This document outlines the potential hazards, recommended handling procedures, and emergency responses.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and data from analogous benzoxazole derivatives, this compound is anticipated to possess the following hazards.

Table 1: GHS Hazard Classification (Extrapolated)

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed.[1][2][3] |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Warning | H319: Causes serious eye irritation.[1][2][3] |

| Specific Target Organ Toxicity — Single Exposure | Category 3, Respiratory Tract Irritation |

| Warning | H335: May cause respiratory irritation.[1][2][3] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 |

| (No Signal Word) | H411: Toxic to aquatic life with long lasting effects. |

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of Benzoxazole

| Property | Value |

| Molecular Formula | C₇H₅NO[4] |

| Molar Mass | 119.12 g/mol [4] |

| Appearance | White to light yellow solid[4] |

| Melting Point | 27-30 °C[4] |

| Boiling Point | 182 °C[4] |

| Solubility | Insoluble in water[4] |

Safe Handling and Storage

Strict adherence to the following handling and storage protocols is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][6]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[5][6]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside a fume hood or if dust is generated.[5]

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Ensure eyewash stations and safety showers are readily accessible.[6]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

Emergency Procedures

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Spill and Leak Procedures

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains. Collect the material for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, a general synthesis pathway for benzoxazole derivatives can be outlined.

General Synthesis of Benzoxazole Derivatives

The synthesis of benzoxazole derivatives often involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[7] The following is a generalized protocol.

Materials:

-

2-Amino-4,6-dichlorophenol (precursor)

-

Cyanogen bromide or a suitable cyclizing agent

-

Solvent (e.g., ethanol, polyphosphoric acid)

-

Base (if required)

Procedure:

-

Dissolve the 2-aminophenol precursor in the chosen solvent in a round-bottom flask.

-

Add the cyclizing agent to the solution.

-

The reaction mixture may be heated under reflux for a specified period.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture and isolate the crude product.

-

Purify the product using a suitable method such as recrystallization or column chromatography.

Note: This is a generalized procedure and the specific reaction conditions (temperature, reaction time, stoichiometry) will need to be optimized for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

Derivatives of 5,7-dichloro-1,3-benzoxazole have been reported to exhibit a range of biological activities.[8] Understanding these activities is crucial for assessing the potential toxicological and pharmacological properties of the compound.

Table 3: Reported Biological Activities of 5,7-Dichloro-1,3-benzoxazole Derivatives

| Activity | Description |

| Antimicrobial | Shows significant activity against various microbes.[8] |

| Cytotoxic | Exhibits cytotoxic effects, suggesting potential as an anti-cancer agent.[8] |

| Antioxidant | Demonstrates radical scavenging activity.[8] |

| Antilipase | Acts as an inhibitor of lipase enzymes.[8] |

Based on these activities, a logical workflow from synthesis to biological evaluation can be proposed.

Caption: Logical workflow from synthesis to biological evaluation of this compound derivatives.

Given the cytotoxic and enzyme-inhibiting properties, a hypothetical signaling pathway can be visualized. This diagram illustrates a potential mechanism of action where the compound interacts with cellular targets, leading to downstream effects.

Caption: Hypothetical signaling pathway for the biological effects of this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not allow it to enter the environment.

Conclusion

This compound is a compound that requires careful handling due to its potential hazards. This guide provides a framework for its safe use in a research and development setting. All personnel must be thoroughly trained on the potential risks and the necessary safety precautions before working with this chemical. Always consult the most current safety information and institutional safety protocols.

References

- 1. Benzoxazole | C7H5NO | CID 9228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lobachemie.com [lobachemie.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Benzoxazole - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 5,7-Dichloro-1,3-benzoxazol-2-amine as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5,7-dichloro-1,3-benzoxazol-2-amine as a versatile building block in the synthesis of various heterocyclic compounds with significant biological activities.

Introduction

This compound is a valuable scaffold in medicinal chemistry due to its utility in the synthesis of a wide range of derivatives exhibiting potent antimicrobial, anticancer, and enzyme inhibitory activities. The presence of the dichloro-substituted benzoxazole core is crucial for the biological efficacy of many of these compounds. This document outlines the synthetic routes starting from this compound and its precursors, and details the biological evaluation of the resulting derivatives.

Synthetic Applications

This compound serves as a key intermediate for the synthesis of various heterocyclic systems. The primary amino group at the 2-position allows for a variety of chemical transformations, including diazotization and subsequent reactions to introduce other functional groups or to be used as a nucleophile in condensation reactions.

A common synthetic strategy involves the conversion of the 2-amino group to other functionalities, such as a hydrazino or a thiol group, which can then be used to construct fused heterocyclic rings like triazoles, pyrazoles, and triazines.

Synthesis of Key Intermediates

2.1.1. Synthesis of 2,5,7-Trichlorobenzoxazole

A plausible precursor for the synthesis of this compound is 2,5,7-trichlorobenzoxazole. This can be synthesized from benzoxazolin-2-one through chlorination and subsequent reaction with phosphorus pentachloride.[1]

Experimental Protocol:

-

Chlorination of Benzoxazolin-2-one: To a suspension of benzoxazolin-2-one (1 mole) in o-dichlorobenzene, add sulfuryl chloride (1.05 moles) dropwise over 1 hour at a temperature maintained around 40°C.

-

Stir the mixture for 10 hours at 40°C, then heat to 90°C for 1 hour.

-

Reaction with Phosphorus Pentachloride: In a separate reaction vessel, heat a solution of phosphorus pentachloride (5 moles) in o-dichlorobenzene to 150-160°C.

-

Slowly add the crude chlorinated benzoxazolinone mixture to the hot phosphorus pentachloride solution.

-

Maintain the reaction temperature at 140-150°C for the duration of the addition.

-

After the addition is complete, distill off the o-dichlorobenzene under reduced pressure.

-

Recrystallize the residue from toluene or ligroin to obtain 2,5,7-trichlorobenzoxazole.

2.1.2. Synthesis of this compound

The 2-chloro group of 2,5,7-trichlorobenzoxazole can be displaced by an amino group using ammonia.

Experimental Protocol (Adapted from a similar synthesis):

-

Dissolve 2,5,7-trichlorobenzoxazole (1 mole) in a suitable solvent like methanol.

-

Saturate the solution with ammonia gas at a low temperature (e.g., -10°C).

-

Transfer the solution to a sealed pressure vessel.

-

Heat the vessel to a temperature between 20-60°C for several hours (e.g., 4-6 hours).

-

After cooling, carefully vent the excess ammonia.

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield this compound.

Synthesis of Biologically Active Derivatives

Synthesis of 5,7-dichloro-2-hydrazino-1,3-benzoxazole

Experimental Protocol:

-

Reflux a mixture of this compound, hydrazine hydrate, and ethanol for an extended period.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting solid, wash with water, and recrystallize from a suitable solvent to obtain 5,7-dichloro-2-hydrazino-1,3-benzoxazole.

Synthesis of 5,7-dichloro-1,3-benzoxazole-2-thiol

Experimental Protocol:

-

To a stirred solution of 2-amino-4,6-dichlorophenol in ethanol, add potassium hydroxide followed by carbon disulfide.

-

Reflux the mixture for 4 hours.

-

Remove the volatiles under reduced pressure.

-

Dilute the residue with water and acidify with hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5,7-dichloro-1,3-benzoxazole-2-thiol.

Biological Activities and Data Presentation

Derivatives of this compound have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.

Antimicrobial Activity

Several derivatives have shown significant activity against various bacterial strains. The proposed mechanism of action for some of these compounds is the inhibition of DNA gyrase or glucosamine-6-phosphate synthase.

Table 1: Minimum Inhibitory Concentration (MIC) of 5,7-Dichlorobenzoxazole Derivatives against Bacterial Strains (µg/mL)

| Compound | S. aureus | E. coli | P. aeruginosa | B. subtilis | Reference |

| Derivative 1 | 3.125 | 3.125 | 6.25 | 3.125 | [2] |

| Derivative 2 | 3.125 | 6.25 | 50 | 3.125 | [2] |

| Derivative 3 | 3.125 | 3.125 | 50 | 3.125 | [2] |

| Ciprofloxacin | 3.125 | 3.125 | 6.25 | 3.125 | [2] |

Note: The specific structures of "Derivative 1, 2, and 3" correspond to compounds 1, 4, and 5a in the cited reference.[2]

Cytotoxic Activity

Certain derivatives have exhibited potent cytotoxic activity against various cancer cell lines.

Table 2: Cytotoxicity (IC50 in µM) of 5,7-Dichlorobenzoxazole Derivatives against Cancer Cell Lines

| Compound | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | Reference |

| Derivative A | 1.3-8.3 | 1.3-8.3 | 1.3-8.3 | [3] |

| Derivative B | 1.3-8.3 | 1.3-8.3 | 1.3-8.3 | [3] |

| Doxorubicin | Comparable to derivatives | Comparable to derivatives | Comparable to derivatives | [3] |

Note: "Derivative A" and "Derivative B" correspond to a range of compounds (14-16, 21, and 22) from the cited source which showed high cytotoxicity.[3]

Signaling Pathways and Mechanisms of Action

Inhibition of DNA Gyrase

DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[4] Inhibition of this enzyme leads to the accumulation of double-stranded DNA breaks, ultimately causing bacterial cell death.

References

Application Notes and Protocols for 5,7-Dichloro-1,3-benzoxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and summarize the biological activities of 5,7-Dichloro-1,3-benzoxazol-2-amine and its derivatives. This information is intended to guide researchers in the potential applications of this compound in antimicrobial and anticancer drug discovery.

Chemical Information

| IUPAC Name | This compound |

| Synonyms | 2-Amino-5,7-dichlorobenzoxazole |

| Molecular Formula | C₇H₅Cl₂N₂O |

| Molecular Weight | 203.04 g/mol |

| Structure |  |

Synthesis Protocol

A common method for the synthesis of 2-aminobenzoxazole derivatives involves the reaction of a corresponding 2-aminophenol with cyanogen bromide or a related cyanating agent. The following protocol is a representative procedure for the synthesis of this compound from 2-amino-4,6-dichlorophenol.

Materials:

-

2-amino-4,6-dichlorophenol

-

Cyanogen bromide (CNBr)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4,6-dichlorophenol (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.1 equivalents) to the stirred solution.

-

In a separate flask, prepare a solution of cyanogen bromide (1.1 equivalents) in anhydrous THF.

-

Add the cyanogen bromide solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Antimicrobial Activity

Derivatives of 5,7-dichloro-1,3-benzoxazole have demonstrated significant antimicrobial properties. The proposed mechanism of action for the antibacterial effect of some 2-aminobenzoxazole derivatives is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication[1][2].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound derivatives against various bacterial strains using the broth microdilution method.

Materials:

-

This compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Positive control (e.g., Ciprofloxacin)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculate the bacterial strains in MHB and incubate until they reach the logarithmic growth phase.

-

Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

-

Add the bacterial suspension to each well of the microtiter plate containing the test compound dilutions.

-

Include positive control wells (bacteria with a standard antibiotic) and negative control wells (bacteria with the vehicle).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data: Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Reference |

| Derivative 1 | Escherichia coli | 12.5 | [1] |

| Derivative 2 | Staphylococcus aureus | 25 | [1] |

| Derivative 3 | Pseudomonas aeruginosa | 50 | [3] |

| Derivative 4 | Bacillus subtilis | 12.5 | [3] |

Signaling Pathway: DNA Gyrase Inhibition

Anticancer Activity

Various derivatives of 2-aminobenzoxazole have been investigated for their potential as anticancer agents. Studies suggest that these compounds can induce apoptosis in cancer cells through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases[4][5][6][7].

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

This compound derivatives

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the complete growth medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound.

-

Include a positive control (e.g., Doxorubicin) and a negative control (vehicle).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Cytotoxicity

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 5 | MCF-7 (Breast Cancer) | 5.2 | [5] |

| Derivative 6 | HeLa (Cervical Cancer) | 8.7 | [3] |

| Derivative 7 | A549 (Lung Cancer) | 12.1 | [3] |

| Derivative 8 | HepG2 (Liver Cancer) | 7.5 | [5] |

Signaling Pathway: Induction of Apoptosis

References

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening for Kinase Inhibitors Using a Fluorescence Polarization Assay

Compound of Interest: 5,7-Dichloro-1,3-benzoxazol-2-amine and its analogs.

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a representative protocol for a high-throughput screening (HTS) campaign to identify small molecule inhibitors of a target kinase ("TargetKinase") from a compound library. While specific HTS data for this compound is not publicly available, this protocol can be adapted for screening this compound and similar chemical scaffolds. The benzoxazole core is a recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities, including potential as anticancer agents.[1][2][3]

Introduction and Assay Principle

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[4][5] This application note details a fluorescence polarization (FP) based assay, a robust and homogeneous method well-suited for HTS campaigns.[6]

The principle of this FP-based kinase assay is as follows:

-

A fluorescently labeled peptide substrate is used.

-

In the presence of active TargetKinase and ATP, the peptide is phosphorylated.

-

A phosphopeptide-specific binding antibody, coupled to a larger molecule, is added. When this antibody binds the phosphorylated peptide, the resulting complex is large and tumbles slowly in solution, leading to a high fluorescence polarization value.

-

In the presence of an effective inhibitor (like a potential "hit" compound), TargetKinase is inhibited, the peptide substrate is not phosphorylated, and the antibody cannot bind. The small, unbound fluorescent peptide tumbles rapidly, resulting in a low fluorescence polarization value.

The decrease in fluorescence polarization is therefore directly proportional to the inhibitory activity of the test compound.

High-Throughput Screening Workflow

The overall workflow for the HTS campaign follows several key stages, from initial assay development to hit confirmation.[4][7]

Figure 1: A generalized workflow for a high-throughput screening (HTS) campaign.

Hypothetical Signaling Pathway

Compounds like this compound are often screened against targets in critical cellular pathways, such as those involved in cancer cell proliferation. The diagram below illustrates a hypothetical signaling cascade where "TargetKinase" plays a crucial role, making it a prime candidate for drug intervention.

Figure 2: Hypothetical signaling pathway showing the role of TargetKinase.

Experimental Protocol: FP-Based Kinase Inhibition Assay

This protocol is optimized for a 384-well microplate format.[4]

4.1. Materials and Reagents

-

Compound Plates: 384-well plates with this compound and other library compounds dissolved in 100% DMSO.

-

Assay Plates: Low-volume, black, 384-well microplates (e.g., Corning 3820).

-

TargetKinase: Recombinant human TargetKinase enzyme.

-

Substrate: Fluorescein-labeled peptide substrate (e.g., 5-FAM-Poly-GT).

-

ATP: Adenosine 5'-triphosphate.

-

Binding Agent: Anti-phosphopeptide antibody.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

-

Stop/Detection Buffer: Assay buffer containing the binding agent and EDTA to chelate Mg²⁺ and stop the kinase reaction.

-

Controls:

-

Positive Control: A known potent inhibitor of TargetKinase (e.g., Staurosporine).

-

Negative Control: DMSO vehicle (represents 0% inhibition).

-

-

Equipment:

-

Acoustic liquid handler (e.g., ECHO 550) for compound dispensing.

-

Multidrop combi or similar automated dispenser for reagents.

-

Plate reader capable of measuring fluorescence polarization.

-

4.2. Assay Procedure

-

Compound Dispensing: Using an acoustic liquid handler, transfer 20 nL of compound solution from the source plates to the assay plates. This results in a final compound concentration of 10 µM in a 20 µL final assay volume.

-

Enzyme Addition: Add 10 µL of 2X TargetKinase solution (prepared in Assay Buffer) to all wells. The final concentration should be at the Kₘ value for the peptide substrate.

-

Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of 2X Substrate/ATP solution (prepared in Assay Buffer) to all wells to start the kinase reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

-

Reaction Termination: Add 10 µL of Stop/Detection Buffer to all wells.

-

Final Incubation: Incubate for 30 minutes at room temperature to allow the antibody to bind to any phosphorylated substrate.

-

Plate Reading: Read the fluorescence polarization on a suitable plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

Data Analysis and Presentation

5.1. Calculation of Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[5] It is calculated using the signals from the positive (Staurosporine) and negative (DMSO) controls.

Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| )

Where:

-

σ_pos and σ_neg are the standard deviations of the positive and negative controls.

-

μ_pos and μ_neg are the means of the positive and negative controls.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7]

5.2. Calculation of Percent Inhibition

For each well containing a test compound, the percent inhibition is calculated as:

% Inhibition = 100 * ( (mP_neg - mP_sample) / (mP_neg - mP_pos) )

Where:

-

mP_sample is the millipolarization value of the test compound well.

-

mP_neg is the average millipolarization of the negative control wells.

-

mP_pos is the average millipolarization of the positive control wells.

5.3. Hypothetical Screening Data

The following table presents example data from a pilot screen of several benzoxazole analogs against TargetKinase.

| Compound ID | Structure | Conc. (µM) | Avg. mP Value | % Inhibition | Hit ( >50%) |

| DMSO Control | N/A | N/A | 310 | 0.0 | No |

| Staurosporine | N/A | 1 | 95 | 100.0 | Yes |

| BZ-001 | This compound | 10 | 152 | 73.5 | Yes |

| BZ-002 | 5-Chloro-1,3-benzoxazol-2-amine | 10 | 288 | 10.2 | No |

| BZ-003 | 7-Fluoro-1,3-benzoxazol-2-amine | 10 | 215 | 44.2 | No |

| BZ-004 | 5,7-Dichloro-N-methyl-1,3-benzoxazol-2-amine | 10 | 110 | 93.0 | Yes |

Table 1: Representative quantitative data from a pilot screen.

Hit Confirmation and Follow-Up

Compounds identified as "hits" in the primary screen (e.g., BZ-001 and BZ-004) require further validation:

-

Dose-Response Analysis: Hits are re-tested over a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine their potency (IC₅₀ value).

-

Counter-Screens: Assays are performed to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds).

-

Orthogonal Assays: A different assay format (e.g., a luminescence-based ATP-depletion assay) is used to confirm that the compound's activity is target-specific and not an artifact of the primary assay format.

-

Structure-Activity Relationship (SAR): Data from analogs (like BZ-002, BZ-003) helps build an initial understanding of the chemical features required for inhibitory activity.[7]

This structured approach ensures that resources are focused on the most promising and well-validated chemical matter for further drug development efforts.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. researchgate.net [researchgate.net]

- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

Application Notes and Protocols: Synthesis and Evaluation of Novel 5,7-Dichloro-1,3-benzoxazol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel derivatives from the versatile scaffold, 5,7-Dichloro-1,3-benzoxazol-2-amine. This core structure is a key starting material for the development of a wide range of biologically active compounds. The following sections detail the synthesis of the precursor, its derivatization into various functional groups, and a summary of the reported biological activities of these novel compounds.

Introduction

The 5,7-dichloro-1,3-benzoxazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3][4] The presence of two chlorine atoms on the benzene ring can significantly enhance the lipophilicity and electronic properties of the molecule, often leading to improved biological activity. This compound serves as a crucial starting material for the synthesis of a diverse library of derivatives, including thiols, hydrazines, ureas, thioureas, and sulfonamides, which can be further modified to create novel therapeutic agents.

Synthesis of Precursors and Intermediates

Protocol: Synthesis of this compound (3)

A common route to synthesize 2-aminobenzoxazoles involves the reaction of the corresponding 2-aminophenol with cyanogen bromide or a similar cyanating agent.

Materials:

-

2-Amino-4,6-dichlorophenol (1)

-

Cyanogen bromide (CNBr)

-

Toluene

-

Sodium acetate

-

Water

-

Ethanol

Procedure:

-

A solution of 2-amino-4,6-dichlorophenol (1) (1 equivalent) in a mixture of toluene and water is prepared.

-

Sodium acetate (1.1 equivalents) is added to the solution and stirred until dissolved.

-

A solution of cyanogen bromide (1.1 equivalents) in toluene is added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred at room temperature for 24 hours.

-

The resulting precipitate is filtered, washed with water, and then with cold ethanol to yield this compound (3).

Protocol: Synthesis of 5,7-dichloro-1,3-benzoxazole-2-thiol (4)

The conversion of the 2-amino group to a thiol can be achieved through diazotization followed by reaction with a sulfur source. A more direct method involves the reaction of 2-amino-4,6-dichlorophenol with carbon disulfide.[5]

Materials:

-

2-Amino-4,6-dichlorophenol (1)

-

Carbon disulfide (CS₂)

-